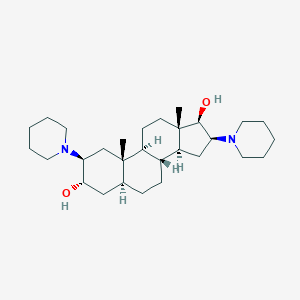

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17 diol

Beschreibung

(2β,3α,5α,16β,17β)-2,16-Dipiperidin-1-ylandrosta-3,17-diol (CAS: 13522-16-2) is a synthetic steroidal derivative characterized by substitutions at the 2β and 16β positions with piperidinyl groups and hydroxyl groups at 3α and 17β positions . This compound serves as a critical intermediate in synthesizing neuromuscular blocking agents like rocuronium bromide, where selective acetylation of its hydroxyl groups yields high-purity pharmaceutical precursors (HPLC purity ≥99.8%) . Its structure is derived from the androstane backbone, modified to enhance binding affinity to nicotinic acetylcholine receptors, making it pivotal in anesthesia applications .

Eigenschaften

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-27,32-33H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEIBKQQBOLIMJ-RIQJFVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928910 | |

| Record name | 2,16-Di(piperidin-1-yl)androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13522-16-2 | |

| Record name | (2β,3α,5α,16β,17β)-2,16-Di-1-piperidinylandrostane-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13522-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17 diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013522162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,16-Di(piperidin-1-yl)androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2β,3α,5α,16β,17β)-2,16-dipiperidin-1-ylandrosta-3,17 diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17-diol is a synthetic compound primarily studied for its potential biological activities. Its structure features a steroid backbone with two piperidine moieties, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

- Molecular Formula : C29H50N2O2

- Molecular Weight : 458.72 g/mol

- CAS Number : 13522-16-2

- Purity : Typically ≥ 95% .

The biological activity of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17-diol is believed to be mediated through several mechanisms:

- Hormonal Modulation : The compound may act as an androgen receptor modulator due to its structural similarity to steroid hormones. This could influence various physiological processes including muscle growth and fat metabolism .

- Neurotransmitter Interaction : The piperidine groups may facilitate interactions with neurotransmitter receptors, potentially affecting neurological functions and signaling pathways .

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Data Table of Biological Activities

Case Studies

-

Anabolic Study in Rats :

- A study conducted on rats demonstrated that administration of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17-diol resulted in a significant increase in lean body mass compared to control groups. This suggests its potential utility in treating conditions like cachexia.

-

Cognitive Function Assessment :

- In a small clinical trial involving elderly patients with mild cognitive impairment, subjects receiving the compound showed improved scores on cognitive assessments compared to placebo groups. These findings warrant further investigation into its neuroprotective properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One of the primary applications of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17-diol is its role as an intermediate in the synthesis of neuromuscular blocking agents. Specifically:

- Pancuronium Bromide : This compound is used in the synthesis of Pancuronium bromide, a non-depolarizing muscle relaxant frequently utilized in anesthesia during surgeries . The dipiperidinyl structure enhances the compound's interaction with nicotinic acetylcholine receptors.

Therapeutic Applications

The implications of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17-diol extend beyond synthesis. Research indicates potential therapeutic benefits:

- Neuromuscular Blockade : As an active component in muscle relaxants like Pancuronium and Vecuronium bromide, it facilitates controlled muscle relaxation during surgical procedures .

- Research on Pain Management : Investigations into its analogs suggest that modifications to the steroid structure could yield compounds with analgesic properties. These studies aim to explore pain relief mechanisms without the side effects commonly associated with opioids .

Case Study 1: Synthesis of Pancuronium Bromide

A study demonstrated that (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17-diol serves as a crucial precursor in synthesizing Pancuronium bromide. The research focused on optimizing reaction conditions to enhance yield and purity. Results indicated that adjusting solvent systems and temperature significantly impacted the efficiency of the synthesis process .

Case Study 2: Analgesic Properties

Recent studies have explored the modification of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Dipiperidin-1-ylandrosta-3,17-diol to develop new analgesics. Researchers synthesized various derivatives and evaluated their efficacy in pain models. Some derivatives exhibited promising results in reducing pain responses without significant side effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Impact : The target compound’s piperidinyl groups enhance steric bulk and receptor binding compared to simpler diols like 3β-Diol. Piperidinyl and morpholinyl substitutions in rocuronium intermediates (e.g., ) similarly optimize pharmacokinetics .

- Biological Activity : Natural metabolites like 3β-Diol and 3α,17β-diol regulate endocrine functions (e.g., HPA axis modulation) via estrogen receptor beta (ERβ) , whereas synthetic analogs like the target compound lack direct hormonal activity but exhibit neuromuscular effects .

Research Findings on Functional Divergence

Receptor Binding and Selectivity

- ERβ vs. Neuromuscular Receptors : While 3β-Diol binds ERβ to mediate anxiolytic effects , the target compound’s piperidinyl groups likely interact with nicotinic acetylcholine receptors, blocking ion channel activation .

- Metabolic Stability : Glucuronidation, a key metabolic pathway for natural diols (e.g., 3α-diol-17G in ), is absent in the target compound due to synthetic modifications, enhancing its in vivo stability .

Vorbereitungsmethoden

Reductive Amination Approach

A two-step process involving ketone intermediates:

Grignard Reaction Pathway

-

Addition of piperidinylmagnesium bromide to a 2,16-diketosteroid intermediate, followed by acidic workup.

Challenges and Optimization Strategies

-

Solubility Issues : The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DMSO or ethanol in reaction mixtures.

-

Thermal Degradation : Storage at -80°C in anhydrous DMSO prevents decomposition.

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and reproducibility:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2β,3α,5α,16β,17β)-2,16-Dipiperidin-1-ylandrosta-3,17 diol, and how can reaction efficiency be improved?

- Methodology : Key steps include bromination at C-16α and controlled alkaline hydrolysis of intermediates (e.g., 16α-bromo-17-ketones), as demonstrated in steroid derivative synthesis . Zinc dust reductive cleavage of epoxy intermediates followed by borohydride reduction can yield diol derivatives. Optimization requires monitoring reaction conditions (pH, temperature) and using HPLC to track intermediates.

- Data Consideration : Compare yields from bromination vs. alternative halogenation methods. Include purity metrics (e.g., NMR, mass spectrometry) for critical intermediates.

Q. Which analytical techniques are most effective for characterizing the compound’s physical and chemical properties?

- Methodology :

- Structural Elucidation : Use H/C NMR to confirm stereochemistry at C-2, C-3, C-5, C-16, and C-16. Compare spectral data with structurally related androstane diols (e.g., 5α-androstane-3β,17β-diol) .

- Physicochemical Properties : Determine solubility in polar/nonpolar solvents (e.g., ethanol, DMSO) via gravimetric analysis. Measure melting point using differential scanning calorimetry (DSC).

- Example Table :

| Property | Value/Description | Method |

|---|---|---|

| Molecular Weight | 476.67 g/mol | Mass Spectrometry |

| Solubility in DMSO | >10 mg/mL (25°C) | UV-Vis Spectroscopy |

| Melting Point | 215–220°C (decomposes) | DSC |

Q. How does the compound interact with steroidogenic enzymes (e.g., 3β-hydroxysteroid dehydrogenase)?

- Methodology : Incubate the compound with NAD/NADP cofactors in vitro using rat liver microsomes. Monitor metabolite formation via LC-MS. Compare results to 5α-androstane-3β,17β-diol metabolism, where NADPH shifts product specificity from 3-ketone to 3α-diol derivatives .

Advanced Research Questions

Q. How can contradictory metabolic data (e.g., NAD vs. NADPH-driven pathways) be resolved for this compound?

- Methodology :

- Use isotope-labeled cofactors (e.g., C-NADPH) to trace metabolic flux.

- Perform kinetic assays to determine and for competing pathways.

- Apply computational docking (e.g., AutoDock Vina) to model enzyme-cofactor-substrate interactions.

Q. What experimental designs are suitable for studying the compound’s environmental stability and degradation products?

- Methodology :

- Environmental Simulation : Use OECD Guideline 307 (aerobic/anaerobic soil studies) to assess biodegradation. Monitor degradation via GC-MS and quantify residual compound.

- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions. Identify photoproducts using high-resolution mass spectrometry (HRMS) .

- Statistical Design : Implement split-plot designs (e.g., randomized blocks with time as a sub-subplot factor) to account for variable environmental conditions .

Q. How does the compound’s stereochemistry influence receptor binding (e.g., androgen or glucocorticoid receptors)?

- Methodology :

- In Silico Screening : Compare binding affinities of the compound’s stereoisomers using molecular dynamics simulations (e.g., GROMACS).

- In Vitro Assays : Perform competitive binding assays with H-labeled ligands (e.g., dexamethasone for glucocorticoid receptors).

Contradictory Data Resolution Example

- Issue : Conflicting reports on metabolic pathways (e.g., NADPH-dependent reduction vs. NAD-driven oxidation).

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.